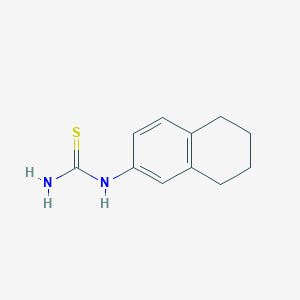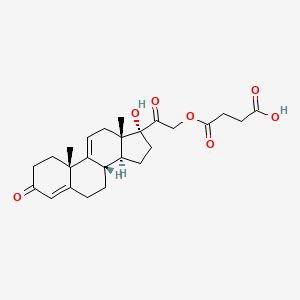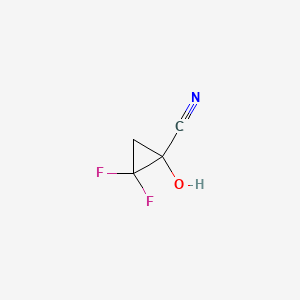
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile is a fluorinated organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a nitrile group attached to a cyclopropane ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors followed by the introduction of fluorine atoms. One common method involves the reaction of difluorocarbene with cyclopropane derivatives. Difluorocarbene can be generated from precursors such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate or BrCF2CO2Li/Na under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace fluorine atoms.
Major Products
Oxidation: Formation of difluorocyclopropanone derivatives.
Reduction: Formation of difluorocyclopropylamines.
Substitution: Formation of substituted difluorocyclopropanes with various functional groups.
Applications De Recherche Scientifique
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential use in the development of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of fluorine atoms
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The fluorine atoms can influence the electronic distribution within the molecule, enhancing its binding affinity to specific enzymes or receptors. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-1-iodoethenyl tosylate: Used in cross-coupling reactions to form difluoroethenes.
1,1-Difluorocyclopropane derivatives: Known for their applications in medicine and agriculture.
Uniqueness
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitrile groups on the cyclopropane ring, along with the fluorine atoms, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
2913267-26-0 |
|---|---|
Formule moléculaire |
C4H3F2NO |
Poids moléculaire |
119.07 g/mol |
Nom IUPAC |
2,2-difluoro-1-hydroxycyclopropane-1-carbonitrile |
InChI |
InChI=1S/C4H3F2NO/c5-4(6)1-3(4,8)2-7/h8H,1H2 |
Clé InChI |
OLBIFLVJORKUAW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



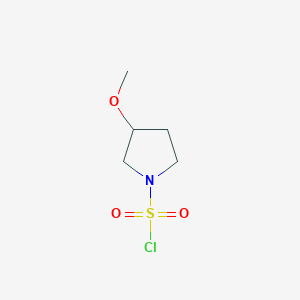
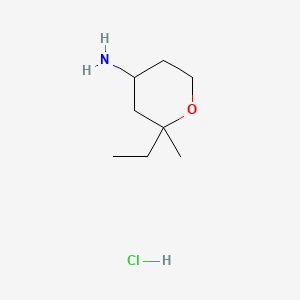
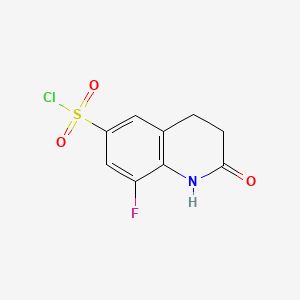
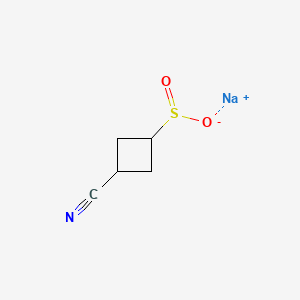
![3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13452679.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoicacid](/img/structure/B13452686.png)
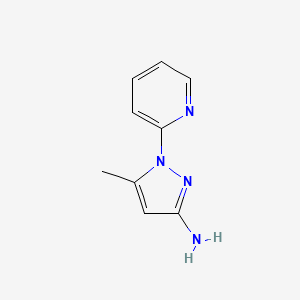
![1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)
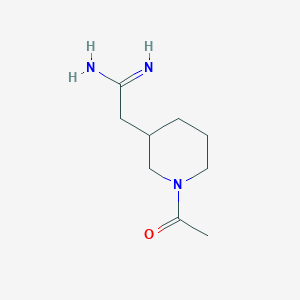
![7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13452717.png)
